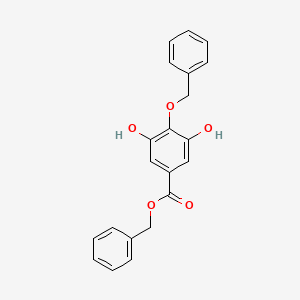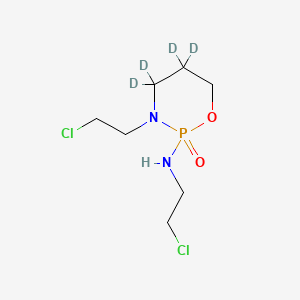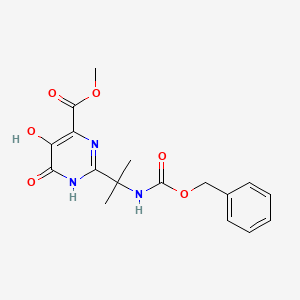
4-Benzyl-gallic Acid Benzyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-gallic Acid Benzyl Ester is an organic compound with the molecular formula C21H18O5 and a molecular weight of 350.36 g/mol It is a derivative of gallic acid, where both the carboxyl group and one of the hydroxyl groups are esterified with benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-gallic Acid Benzyl Ester typically involves the esterification of gallic acid with benzyl alcohol. One common method employs p-toluene sulphonic acid as a catalyst and a microwave heating system to facilitate the reaction . The reaction conditions generally include heating the mixture of gallic acid and benzyl alcohol in the presence of the catalyst under microwave irradiation, which accelerates the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-gallic Acid Benzyl Ester can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester groups back to the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Benzyl-gallic Acid Benzyl Ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Benzyl-gallic Acid Benzyl Ester involves its ability to undergo hydrolysis under specific conditions, releasing gallic acid and benzyl alcohol. In drug delivery systems, the ester bond can be cleaved in acidic environments, allowing for targeted release of the active drug . The compound’s antioxidant properties are attributed to the presence of phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals .
Comparación Con Compuestos Similares
Similar Compounds
Gallic Acid: The parent compound, known for its antioxidant properties.
Methyl Gallate: An ester of gallic acid with methanol, used in various applications including food preservation.
Propyl Gallate: Another ester of gallic acid, commonly used as an antioxidant in food and cosmetics.
Uniqueness
4-Benzyl-gallic Acid Benzyl Ester is unique due to the presence of benzyl groups, which enhance its lipophilicity and potentially improve its ability to interact with biological membranes. This makes it a valuable compound for applications in drug delivery and as an antioxidant additive in industrial processes .
Propiedades
IUPAC Name |
benzyl 3,5-dihydroxy-4-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c22-18-11-17(21(24)26-14-16-9-5-2-6-10-16)12-19(23)20(18)25-13-15-7-3-1-4-8-15/h1-12,22-23H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSFLBPXRZXFDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2O)C(=O)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675689 |
Source


|
| Record name | Benzyl 4-(benzyloxy)-3,5-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-07-7 |
Source


|
| Record name | Benzyl 4-(benzyloxy)-3,5-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)



